molecular formula C13H14FN3O B7497889 2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole

2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole

Cat. No.: B7497889
M. Wt: 247.27 g/mol
InChI Key: KNEDPKQSGCJWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by inhibiting various cellular processes, including DNA replication, protein synthesis, and cell division. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cancer progression, inflammation, and immune response. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for developing targeted cancer therapies. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole. One of the most promising areas of research is in the development of novel anticancer therapies. This compound has shown great potential in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. In addition, more studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to develop new methods for synthesizing and formulating this compound to improve its bioavailability and pharmacokinetics.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity towards cancer cells make it an ideal candidate for developing targeted cancer therapies. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole involves the reaction of 3-fluorobenzohydrazide with pyrrolidine-1-carboxaldehyde in the presence of a catalyst and a solvent. The reaction mixture is then heated under reflux conditions to yield the desired product. This method has been reported to have a high yield and purity of the final product.

Scientific Research Applications

2-(3-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been found to have antimicrobial, antifungal, and anti-inflammatory activities.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-5-3-4-10(8-11)13-16-15-12(18-13)9-17-6-1-2-7-17/h3-5,8H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEDPKQSGCJWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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